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Compound of Interest

Compound Name: Propyl nitroacetate

Cat. No.: B15480183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectroscopic characteristics of propyl nitroacetate against the well-documented

propyl acetate. Due to the limited availability of experimental NMR data for propyl nitroacetate
in peer-reviewed literature, this guide presents a predicted spectroscopic profile based on

established NMR principles and empirical data for analogous compounds. This comparative

analysis will aid researchers in the identification and characterization of propyl nitroacetate
and similar nitro-functionalized esters.

Predicted vs. Experimental NMR Data
The introduction of a strongly electron-withdrawing nitro group (NO₂) at the α-position of the

acetate moiety is expected to significantly influence the chemical shifts of nearby protons and

carbons. The following tables compare the experimental NMR data for propyl acetate with the

predicted data for propyl nitroacetate.

¹H NMR Data Comparison
Table 1: ¹H NMR Spectral Data of Propyl Acetate (Experimental) vs. Propyl Nitroacetate
(Predicted)
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Assignment Propyl Acetate (CDCl₃)
Propyl Nitroacetate

(Predicted, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

-CH₂- (nitro-adjacent) N/A N/A

-O-CH₂- 4.04 t

-CH₂- (middle) 1.66 sextet

-CH₃ (terminal) 0.93 t

-C(=O)-CH₃ 2.04 s

Note: Predicted chemical shifts for propyl nitroacetate are estimated based on the deshielding

effect of the α-nitro group.

¹³C NMR Data Comparison
Table 2: ¹³C NMR Spectral Data of Propyl Acetate (Experimental) vs. Propyl Nitroacetate
(Predicted)

Assignment Propyl Acetate (CDCl₃)
Propyl Nitroacetate

(Predicted, CDCl₃)

Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)

-C(O)O- 171.1 ~165 - 168

-CH₂- (nitro-adjacent) N/A ~75 - 85

-O-CH₂- 66.5 ~68 - 70

-CH₂- (middle) 21.9 ~20 - 22

-CH₃ (terminal) 10.4 ~10 - 12

-C(=O)-CH₃ 20.9 N/A

Note: Predicted chemical shifts for propyl nitroacetate are estimated based on the electronic

effects of the α-nitro group.
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Structural and NMR Correlation of Propyl
Nitroacetate
The following diagram illustrates the structure of propyl nitroacetate and the predicted proton

and carbon environments that give rise to the distinct signals in the NMR spectra.

Caption: Structure of propyl nitroacetate with predicted ¹H and ¹³C NMR assignments.

Experimental Protocols
Synthesis of Propyl Nitroacetate
Propyl nitroacetate can be synthesized via the esterification of nitroacetic acid with propanol.

A common method involves the reaction of the dipotassium salt of nitroacetic acid with

propanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]

Materials:

Dipotassium salt of nitroacetic acid

n-Propanol

Concentrated sulfuric acid

Anhydrous sodium sulfate

Benzene (or a suitable alternative solvent for extraction)

Deionized water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the

finely powdered dipotassium salt of nitroacetic acid in an excess of n-propanol.

Cool the mixture to approximately -15°C using an appropriate cooling bath.
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Slowly add concentrated sulfuric acid dropwise to the stirred suspension, maintaining the

temperature below -10°C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and continue stirring for several hours.

Filter the reaction mixture to remove the precipitated potassium sulfate.

Concentrate the filtrate under reduced pressure to remove excess propanol.

Dissolve the resulting residue in a suitable organic solvent, such as benzene or ethyl

acetate, and wash with water to remove any remaining acid and salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude propyl nitroacetate.

Purify the crude product by vacuum distillation.

NMR Sample Preparation and Data Acquisition
The following workflow outlines the general procedure for preparing an NMR sample and

acquiring ¹H and ¹³C NMR spectra.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-20 mg of propyl nitroacetate
in ~0.6 mL of deuterated solvent (e.g., CDCl₃)

Filter the solution through a pipette
with a cotton plug into a clean NMR tube

Cap the NMR tube and ensure
proper labeling

Insert the sample into the NMR spectrometer

Lock and shim the magnetic field

Set acquisition parameters (e.g., pulse sequence,
number of scans, spectral width)

Acquire ¹H and ¹³C NMR spectra

Fourier transform the raw data (FID)

Phase and baseline correct the spectra

Integrate peaks and determine chemical shifts

Click to download full resolution via product page

Caption: General workflow for NMR sample preparation and data acquisition.
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Standard ¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Solvent: CDCl₃

Temperature: 298 K

Number of Scans (NS): 16 to 64 (signal dependent)

Relaxation Delay (D1): 1-5 seconds

Acquisition Time (AQ): 2-4 seconds

Spectral Width (SW): 10-16 ppm

Standard ¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Solvent: CDCl₃

Temperature: 298 K

Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (D1): 2-5 seconds

Acquisition Time (AQ): 1-2 seconds

Spectral Width (SW): 0-220 ppm

This guide provides a foundational understanding of the expected NMR characteristics of

propyl nitroacetate, offering a valuable resource for researchers working with this and related

compounds. The provided protocols offer a starting point for synthesis and experimental

verification of the predicted spectral data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15480183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15480183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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